(E)-3-(3-chlorophenyl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Beschreibung
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-14-5-7-15(8-6-14)9-10-28(25,26)24-12-17(13-24)20-22-19(23-27-20)16-3-2-4-18(21)11-16/h2-11,17H,12-13H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKNRZYVABLHSU-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(3-chlorophenyl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential in drug discovery, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The chemical structure of (E)-3-(3-chlorophenyl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole ring, which is crucial for its biological activity. The presence of the chlorophenyl and methylstyryl groups may enhance its interactions with biological targets.
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
The mechanism of action often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been extensively documented. Compounds similar to (E)-3-(3-chlorophenyl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole have demonstrated bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, oxadiazoles have been shown to inhibit biofilm formation and reduce bacterial viability at concentrations as low as 16 µg/ml .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) | Reference |
|---|---|---|---|
| Compound D | S. aureus | 16 | |
| Compound E | E. coli | 32 |
The presence of the -N=C-O- linkage in oxadiazoles is believed to contribute significantly to their antimicrobial efficacy by interacting with microbial cell components .
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is highly influenced by their structural components. Substituents such as electron-withdrawing groups (e.g., Cl or Br) at specific positions can enhance antimicrobial activity while modifications can lead to variations in anticancer potency .
Case Studies
Several case studies illustrate the effectiveness of oxadiazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study evaluating a series of oxadiazole compounds found that those with halogen substituents exhibited superior cytotoxic effects compared to their non-halogenated counterparts. This was particularly evident in assays against MCF-7 cells where halogenated derivatives showed IC50 values significantly lower than non-halogenated ones .
- Case Study on Antimicrobial Resistance : Research focused on the development of new antimicrobial agents highlighted the potential of oxadiazoles in overcoming resistance mechanisms in S. aureus. The study demonstrated that certain derivatives could effectively disrupt biofilm formation, a critical factor in antibiotic resistance .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 1,3,4-oxadiazole derivatives, including the compound . The oxadiazole scaffold has been associated with various mechanisms of action against cancer cells:
- Mechanism-Based Approaches : Recent reviews highlight that 1,3,4-oxadiazoles can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle progression and inhibition of specific oncogenic pathways .
- In Vitro Studies : Specific derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures were tested against leukemia and breast cancer cell lines, exhibiting inhibition rates exceeding 80% .
Antimicrobial Activity
The increasing prevalence of antimicrobial resistance has necessitated the search for novel antimicrobial agents. Compounds containing the 1,3,4-oxadiazole core have shown broad-spectrum antimicrobial activity:
- Antibacterial Properties : Studies indicate that derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, certain oxadiazole derivatives demonstrated superior activity compared to traditional antibiotics like gentamicin .
- Antifungal and Antiviral Effects : Beyond antibacterial properties, these compounds have also been evaluated for antifungal and antiviral activities, showcasing their potential as versatile therapeutic agents .
Other Biological Activities
In addition to anticancer and antimicrobial effects, oxadiazole derivatives have been investigated for various other pharmacological activities:
- Anti-inflammatory and Analgesic Effects : Some studies report that oxadiazole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antidiabetic Potential : Research indicates that certain compounds may influence glucose metabolism and insulin sensitivity .
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer properties. Among them, a specific derivative showed an IC50 value of approximately against leukemia cell lines (CCRF-CEM and K-562), indicating promising anticancer activity .
Case Study 2: Antimicrobial Screening
Research conducted by Paruch et al. involved synthesizing new 1,3,4-oxadiazole derivatives and testing their antimicrobial efficacy against various pathogens. The most active compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Core Heterocycle Variations
(a) 1,2,4-Oxadiazole Derivatives
- (E)-5-(2-(5-Bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (Compound 34): Shares the 1,2,4-oxadiazole scaffold and 3-chlorophenyl group. Replaces the sulfonylazetidine with a bromothiophenyl-vinyl group. The vinyl-thiophene moiety may enhance π-π stacking compared to the sulfonylazetidine in the target compound.
(b) 1,2,4-Triazole Derivatives
- 3-(4-Amino-3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-chlorophenyl)-1-phenylpropan-1-one: Features a 1,2,4-triazole core with a sulfanylidene group. The –N–C–S unit is associated with biological activity (e.g., antimicrobial, antitumor) . Lacks the oxadiazole’s metabolic stability but may offer stronger metal-binding capacity .
- N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol: Includes a chlorophenyl group and sulfanyl substituent.
(c) Pyrazole Derivatives
- 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde: Substitutes the oxadiazole with a pyrazole ring.
Substituent Effects
| Compound Class | Key Substituents | Functional Impact |
|---|---|---|
| Target Oxadiazole | Sulfonylazetidine, Styryl | Enhanced hydrogen bonding, steric bulk |
| Compound 34 (Oxadiazole) | Bromothiophenyl-vinyl | Improved π-π interactions |
| Triazole Derivatives | Sulfanylidene, Trimethoxyphenyl | Metal coordination, enhanced solubility |
| Pyrazole Derivatives | Trifluoromethyl, Sulfanyl | Electronegativity, metabolic liability |
Structural and Conformational Analysis
- Rigidity vs. In contrast, triazole derivatives with trimethoxyphenyl groups (e.g., ) may adopt more flexible conformations.
- Electron Effects : The 3-chlorophenyl group in the target compound and analogs (e.g., ) provides electron-withdrawing effects, stabilizing charge-transfer interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for (E)-3-(3-chlorophenyl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core, followed by sulfonylation of the azetidine ring. A critical step is the regioselective introduction of the 4-methylstyryl group via Heck coupling or similar cross-coupling reactions. Intermediate characterization relies on H/C-NMR for stereochemical confirmation and LC-MS for purity assessment. For example, brominated intermediates may undergo superacid-mediated transformations to achieve the desired (E)-stereochemistry .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for molecular weight confirmation, while H/C-NMR with 2D experiments (e.g., COSY, NOESY) resolves stereochemical ambiguities, particularly for the azetidine and styryl moieties. Purity is assessed via HPLC with UV detection (λ = 254 nm). X-ray crystallography (using SHELX programs) may resolve absolute configuration if single crystals are obtained .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this oxadiazole derivative?
- Methodological Answer : Systematic substitution at the 3-chlorophenyl and 4-methylstyryl groups is key. For example:
- Replace the 3-chlorophenyl with electron-withdrawing groups (e.g., CF) to enhance metabolic stability.
- Modify the styryl group’s substituents to modulate lipophilicity.
Biological evaluation should include in vitro assays (e.g., apoptosis induction in cancer cell lines) and molecular docking against targets like TIP47 (identified in related oxadiazoles) . Computational tools (e.g., AutoDock Vina) validate binding modes, while pharmacokinetic properties are predicted using SwissADME .
Q. What computational methods are suitable for elucidating the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reactive intermediates. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability in physiological conditions. For example, DFT can predict regioselectivity in triflic acid-mediated reactions of oxadiazoles . Photoaffinity labeling (as in ) coupled with proteomics identifies direct molecular targets .
Q. How can crystallographic data resolve discrepancies in reported stereochemical configurations?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration. For example, SHELXPRO can model disorder in the azetidine-sulfonyl moiety. If twinning occurs (common in styryl derivatives), twin refinement protocols in SHELXL are applied. Compare experimental data with Cambridge Structural Database entries for validation .
Q. What strategies mitigate synthetic challenges in achieving high regioselectivity for the 1,2,4-oxadiazole ring?
- Methodological Answer : Use of nitrile oxides and amidoximes in [3+2] cycloadditions under microwave irradiation improves regioselectivity. Superelectrophilic activation (e.g., triflic acid) directs reaction pathways, as seen in analogous oxadiazole syntheses . Monitoring via in-situ IR spectroscopy ensures reaction progression without side products.
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the bioactivity of structurally similar oxadiazoles?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity) or impurity profiles. Reproduce key studies using standardized protocols (e.g., NCI-60 panel for cytotoxicity). Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability). Cross-reference crystallographic data to confirm structural consistency .
Methodological Workflow Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
